Mulberroside F

Vue d'ensemble

Description

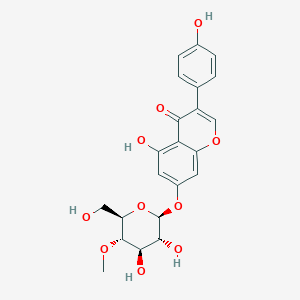

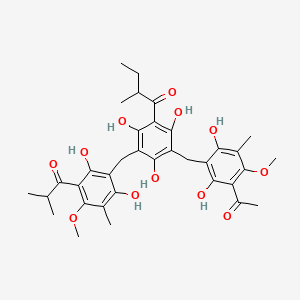

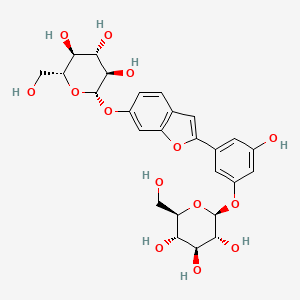

Mulberroside F est un composé phénolique diglycoside dérivé de la moracine M et est un dérivé du benzofurane. On le trouve principalement dans le mûrier (Morus spp.) et il a été rapporté qu'il présente diverses propriétés biologiques, notamment des effets antioxydants et blanchissants en inhibant la synthèse de la mélanine .

Applications De Recherche Scientifique

Mulberroside F has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of phenolic compounds and their derivatives.

Mécanisme D'action

Target of Action

Mulberroside F, a bioactive constituent isolated from the leaves and roots of Morus alba L , primarily targets tyrosinase , an enzyme involved in melanin formation . It also interacts with tumor necrosis factor (TNF)-α-stimulated BEAS-2B cells , which are human tracheal epithelial cells .

Mode of Action

This compound exhibits inhibitory effects on tyrosinase activity, thereby reducing melanin formation . In the context of inflammation, this compound mitigates the levels of proinflammatory cytokines and chemokines, and CCL11, in inflammatory BEAS-2B cells . It also suppresses reactive oxygen species (ROS) production and ICAM-1 expression in TNF-α-stimulated BEAS-2B cells, effectively suppressing monocyte cell adherence .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting tyrosinase, this compound reduces melanin formation . In the context of inflammation, it influences the inflammatory response pathway by reducing the levels of proinflammatory cytokines and chemokines, and CCL11 .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of melanin formation due to its inhibitory effects on tyrosinase . In the context of inflammation, this compound can alleviate airway inflammation and eosinophil infiltration in the lungs of asthmatic mice . It also attenuates inflammatory responses in human tracheal epithelial BEAS-2B cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing inflammation may vary depending on the severity of the inflammation and the specific characteristics of the inflammatory environment

Analyse Biochimique

Biochemical Properties

Mulberroside F interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit tyrosinase activity, which is crucial in melanin synthesis . The interaction between this compound and tyrosinase is a key factor in its whitening properties .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin synthesis, thereby affecting cell signaling pathways and gene expression . It also exhibits antioxidant effects, which can influence cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Its binding to tyrosinase inhibits the enzyme, thereby reducing melanin synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that both the root and callus of mulberry are potential sources of this compound . The this compound content was positively correlated with the inhibitory effects on tyrosinase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . By inhibiting this enzyme, this compound can reduce melanin production and exhibit its whitening effects .

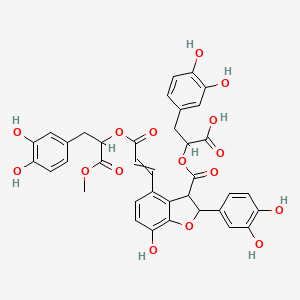

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Mulberroside F peut être synthétisé par culture in vitro de plants de mûrier. Cette méthode consiste à cultiver des tissus de mûrier dans des conditions contrôlées pour produire le composé de manière continue. Le processus comprend l'utilisation de cultures de racines et de cals, qui se sont avérées être des sources potentielles de this compound .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé des racines et des feuilles de mûrier. Le processus d'extraction comprend généralement une extraction par solvant, suivie d'étapes de purification pour isoler le composé sous sa forme pure .

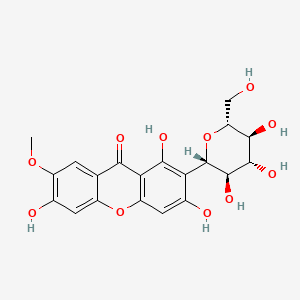

Analyse Des Réactions Chimiques

Types de réactions

Mulberroside F subit diverses réactions chimiques, notamment:

Réduction: Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution: this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent divers dérivés qui conservent la structure principale du composé mais présentent des activités biologiques différentes.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique:

Chimie: Il est utilisé comme composé modèle pour étudier le comportement des composés phénoliques et de leurs dérivés.

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles moléculaires et voies:

Activité antioxydante: Il piège les radicaux superoxydes, protégeant les cellules des dommages oxydatifs.

Activité anti-inflammatoire: Le composé inhibe la production de cytokines et de chimiokines pro-inflammatoires, réduisant l'inflammation dans divers types de cellules.

Effet blanchissant: This compound inhibe l'activité de la tyrosinase, qui est impliquée dans la synthèse de la mélanine, conduisant à un effet blanchissant sur la peau.

Comparaison Avec Des Composés Similaires

Mulberroside F peut être comparé à d'autres composés similaires présents dans les plants de mûrier, tels que:

Mulberroside A: Un autre composé phénolique diglycoside avec des propriétés antioxydantes et anti-inflammatoires similaires.

1-Déoxynojirimycine (DNJ): Un composé connu pour ses propriétés antidiabétiques.

Flavonoïdes: Des composés comme la rutine et la quercétine, qui présentent des activités antioxydantes et anti-inflammatoires.

This compound se distingue par sa combinaison unique de propriétés blanchissantes, antioxydantes et anti-inflammatoires, ce qui en fait un composé polyvalent avec diverses applications dans différents domaines.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOTUXWPXDQDJ-PCIRLDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193483-95-3 | |

| Record name | 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

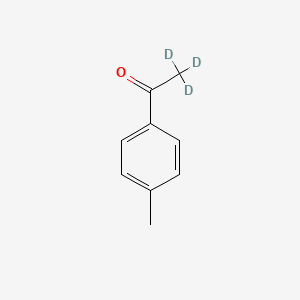

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

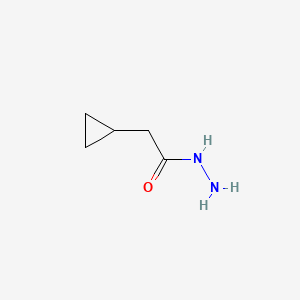

Feasible Synthetic Routes

Q1: What is the mechanism of action for Mulberroside F's anti-inflammatory effects in asthma?

A1: this compound has been shown to alleviate airway inflammation in a mouse model of asthma by inhibiting the activation of Th2 cells []. This leads to a reduction in the production of Th2-associated cytokines such as interleukin (IL)-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid []. Additionally, it mitigates the levels of pro-inflammatory cytokines and chemokines, including CCL11, in inflammatory human tracheal epithelial BEAS-2B cells [].

Q2: How does this compound impact melanin production?

A2: this compound exhibits skin-whitening properties by inhibiting tyrosinase, a key enzyme involved in melanin biosynthesis []. This inhibitory effect on tyrosinase activity was observed both in in vitro assays and in melan-a cells [].

Q3: What is the potential of this compound in cosmeceutical applications?

A3: this compound demonstrates potential as a cosmeceutical ingredient due to its tyrosinase inhibitory and antioxidant properties [, ]. Notably, in vitro cultures of mulberry, particularly the roots, have been identified as a potential source for sustainable production of this compound [].

Q4: Beyond its anti-inflammatory and skin-whitening effects, what other potential therapeutic benefits might this compound offer?

A4: While current research primarily focuses on its anti-inflammatory and skin-whitening properties, this compound's presence in Morus indica (Shahtoot), a plant with a long history of traditional medicinal uses, suggests it may possess a broader range of therapeutic benefits []. Further investigations are necessary to explore these possibilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)